![molecular formula C9H15F2NO3 B1493168 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2098133-17-4](/img/structure/B1493168.png)
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H15F2NO3 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While the specific chemical reactions involving 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid are not detailed in the available literature, pyrrolidine derivatives in general have been shown to undergo various chemical reactions . The influence of steric factors on biological activity has also been investigated .Scientific Research Applications
Synthesis of Pyrroles and Pyrrolidines
Studies have shown that thermal condensation processes involving perfluorinated compounds can lead to the synthesis of polyfluorinated pyrrolidines, which, upon further treatment, yield fluorinated pyrroles. This process emphasizes the importance of such compounds in the synthesis of fluorinated heterocyclic structures, which are valuable in various chemical industries (Leroy & Wakselman, 1976).
Catalysis and Anticancer Research
The manipulation of coordinated ligands in platinum(II) complexes, incorporating perfluorinated chains, has been explored for the development of thermoactivatable anticancer agents. This innovative approach showcases the potential of utilizing such compounds in designing new therapeutic strategies that leverage the unique properties of fluorinated ligands (Cabrera et al., 2019).
Material Science and Safety Evaluations
The safety evaluation of fluoropolymers containing 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], highlights its specific application in the polymerization process of fluoropolymers. The conditions under which these compounds can be safely used are crucial for their application in food contact materials, ensuring consumer safety (Andon et al., 2011).
Environmental and Health Impact Studies
The detection and analysis of perfluorinated compounds, including ADONA, in human plasma samples, offer insight into the environmental and health impacts of these substances. Such studies are fundamental for assessing exposure levels and potential health risks associated with these compounds, informing regulatory and safety measures (Fromme et al., 2017).
Anion Receptors and Sensing Applications
The development of neutral anion receptors based on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline demonstrates the utility of such compounds in enhancing the affinity and selectivity towards anions like fluoride, chloride, and dihydrogen phosphate. This application is pivotal in designing sensors and devices for environmental monitoring and chemical analysis (Anzenbacher et al., 2000).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration .
properties
IUPAC Name |
3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-15-5-7-4-9(10,11)6-12(7)3-2-8(13)14/h7H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXYLQJVQFEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CCC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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